![molecular formula C11H11F3N2O2 B2991954 4-acetamido-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1060860-70-9](/img/structure/B2991954.png)
4-acetamido-N-(2,2,2-trifluoroethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of “4-acetamido-N-(2,2,2-trifluoroethyl)benzamide” is C11H11F3N2O2 . It has a complexity of 310, a rotatable bond count of 3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 . The topological polar surface area is 58.2, and it has a heavy atom count of 18 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-acetamido-N-(2,2,2-trifluoroethyl)benzamide” include a boiling point of 277.8±40.0 °C (Predicted), a density of 1.382±0.06 g/cm3 (Predicted), and a pKa of 11.69±0.46 (Predicted) .Scientific Research Applications
Selective Oxidative Transformations
Both ACT and Bobbitt’s salt have been used in synthetic methodologies for selective, oxidative transformations . This includes the oxidation of alcohols, ethers, amines, thiols, and C–H bonds .
Drug Discovery and Natural Product Total Synthesis : These compounds have found applications in drug discovery and natural product total synthesis . Their unique properties make them suitable for these applications.
Electrocatalytic Methods for Depolymerization of Lignin and Modification of Other Biopolymers : The unique properties of these oxidants have been harnessed for the development of new electrocatalytic methods for depolymerization of lignin and modification of other biopolymers .
In Vitro and In Vivo Nucleoside Modifications : ACT and Bobbitt’s salt have been used for in vitro and in vivo nucleoside modifications .
Supramolecular Catalysis
These compounds have found applications in supramolecular catalysis .
Synthesis of New Polymers and Materials
ACT and Bobbitt’s salt have been used in the synthesis of new polymers and materials .
Design of Organic Redox Flow Batteries
These compounds have been used in enhancements in the design of organic redox flow batteries .
Energy Storage
ACT and Bobbitt’s salt have found applications and advancements in energy storage .
properties
IUPAC Name |
4-acetamido-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-7(17)16-9-4-2-8(3-5-9)10(18)15-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZVUPFMQYTUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.